

Troubleshooting pinholes in perovskite films with Diethylammonium bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylammonium bromide*

Cat. No.: *B7801147*

[Get Quote](#)

Technical Support Center: Perovskite Film Fabrication

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with **Diethylammonium Bromide** (DEABr) to reduce pinholes and improve the quality of perovskite films.

Troubleshooting Guide

Question: I've treated my perovskite film with **Diethylammonium Bromide** (DEABr), but I still observe a high density of pinholes. What are the common causes and solutions?

Answer:

Pinholes in DEABr-treated perovskite films can persist due to several factors related to the precursor solution, deposition process, and post-deposition treatment. Here is a step-by-step guide to diagnose and resolve the issue:

- DEABr Concentration: The concentration of the DEABr solution is critical. An insufficient concentration may not be effective in promoting grain growth and forming a passivating layer, while an excessive concentration can lead to the formation of an overly thick 2D perovskite layer that hinders charge transport.

- Recommendation: Start with an optimized concentration, for instance, reports have shown success with concentrations around 2.5 mg/mL in isopropanol for post-treatment of MAPbI₃ films.^[1] It is advisable to systematically vary the concentration to find the optimal value for your specific perovskite composition and fabrication process.
- Application Method: The method of applying the DEABr solution can affect the uniformity of the resulting film.
 - Recommendation: Spin-coating is a common and effective method. Ensure that the spin speed and duration are optimized to achieve a uniform coating without introducing new defects. An alternative is to immerse the 3D perovskite film in the DEABr solution.^[1]
- Annealing Parameters: The post-treatment annealing step is crucial for the secondary growth of perovskite grains and the formation of the 2D capping layer.
 - Recommendation: Review your annealing temperature and time. The thermal energy provided must be sufficient to drive the desired morphological changes. Typical annealing temperatures for organic-inorganic hybrid perovskites are below 150°C.
- Quality of the Initial Perovskite Film: The initial quality of the 3D perovskite film before DEABr treatment plays a significant role. If the initial film has a very high density of large pinholes or is highly non-uniform, the DEABr treatment may not be sufficient to fully repair it.
 - Recommendation: Optimize the deposition of your primary perovskite layer to minimize initial defects before applying the DEABr treatment.

Question: After applying the DEABr treatment, my film appears hazy and the device performance has decreased. What could be the problem?

Answer:

A hazy appearance and a decrease in device performance after DEABr treatment often point to issues with the formation of the 2D perovskite layer or incomplete reaction.

- Excessive DEABr: As mentioned, too high a concentration of DEABr can lead to the formation of a thick, insulating 2D perovskite layer on top of the 3D film. This can impede

efficient charge extraction from the 3D perovskite to the charge transport layers, thereby reducing the short-circuit current (J_{sc}) and fill factor (FF).

- **Solvent Incompatibility:** The solvent used for the DEABr solution (commonly isopropanol) might interact negatively with the underlying perovskite film if not applied correctly, potentially causing some dissolution or degradation of the 3D perovskite layer.
- **Incomplete Annealing:** Insufficient annealing after the DEABr treatment may result in a poorly formed or non-crystalline 2D layer, which can act as a source of defects and recombination centers.

Solutions:

- **Optimize DEABr Concentration:** Systematically reduce the concentration of your DEABr solution.
- **Adjust Spin-Coating Parameters:** Increase the spin speed or reduce the deposition time to achieve a thinner 2D layer.
- **Verify Annealing Conditions:** Ensure your annealing temperature and time are appropriate for the formation of a crystalline 2D/3D hybrid film.

Frequently Asked Questions (FAQs)

Question: How does **Diethylammonium Bromide** (DEABr) work to reduce pinholes in perovskite films?

Answer: DEABr treatment helps to reduce pinholes and improve film quality through two primary mechanisms:

- **Induced Secondary Growth:** DEABr induces the secondary growth of small perovskite crystals into larger ones. This leads to the formation of a large-grain 3D perovskite film with fewer grain boundaries, which are common sites for pinhole formation.[1]
- **Formation of a 2D Capping Layer:** DEABr reacts with the surface of the 3D perovskite film (e.g., MAPbI₃) to form a 2D perovskite layer (DA₂PbI_{4-x}Br_x).[1] This capping layer

effectively passivates surface defects and covers any remaining pinholes, leading to a more uniform and stable film.[1]

Question: What are the main benefits of creating a 2D/3D hybrid perovskite film using DEABr?

Answer: The formation of a 2D/3D hybrid film structure offers several advantages for perovskite solar cells:

- Enhanced Moisture Stability: The 2D capping layer is more resistant to moisture compared to the 3D perovskite, thus improving the overall environmental stability of the device.[1]
- Reduced Defects and Improved Crystallinity: The treatment results in larger grains and a better-crystallized perovskite film with fewer defects.[1]
- Improved Charge Carrier Dynamics: The 2D layer can act as an interface modification layer that promotes the dissociation of photogenerated carriers and facilitates hole extraction.[1]
- Increased Power Conversion Efficiency (PCE): By reducing defects and improving charge extraction, DEABr treatment has been shown to significantly enhance the PCE of perovskite solar cells.[1]

Question: Should DEABr be added directly to the perovskite precursor solution or used as a post-treatment?

Answer: The existing literature primarily focuses on using DEABr as a post-treatment for pre-deposited 3D perovskite films.[1] This method allows for the targeted formation of a 2D capping layer on the surface of the 3D film. While incorporating DEABr directly into the precursor solution is a possibility, it may lead to changes in the bulk crystallization dynamics and could be more challenging to control the formation of the desired 2D/3D structure.

Data Summary

The following tables summarize the impact of **Diethylammonium Bromide** (DEABr) treatment on the morphological properties of perovskite films and the performance of corresponding solar cell devices, based on reported findings.

Table 1: Effect of DEABr Treatment on Perovskite Film Properties

Property	Control Film (e.g., MAPbI ₃)	DEABr-Treated Film	Citation
Grain Size	Smaller, distinct grains	Larger, more coalesced grains	[1]
Crystallinity	Standard	Enhanced	[1]
Surface Morphology	Presence of pinholes and grain boundaries	Smoothened surface with reduced pinholes	[1]
Composition	3D Perovskite	2D/3D Hybrid Perovskite	[1]

Table 2: Impact of DEABr Treatment on Perovskite Solar Cell Performance

Parameter	Control Device	DEABr-Treated Device	Citation
Power Conversion Efficiency (PCE)	14.37%	18.30%	[1]
Open-Circuit Voltage (V _{oc})	Data not specified	Data not specified	
Short-Circuit Current (J _{sc})	Data not specified	Data not specified	
Fill Factor (FF)	Data not specified	Data not specified	
Light Stability	Standard	Enhanced	[1]
Moisture Stability	Standard	Improved	[1]

Experimental Protocols

Detailed Methodology for DEABr Post-Treatment of MAPbI₃ Perovskite Films

This protocol describes a typical procedure for treating a methylammonium lead iodide (MAPbI₃) perovskite film with a **Diethylammonium Bromide** (DEABr) solution to create a

pinhole-free 2D/3D hybrid film.

1. Substrate Preparation:

- Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun.
- Treat the substrates with UV-Ozone for 15-20 minutes to remove organic residues and improve the wettability.

2. Deposition of Electron Transport Layer (ETL):

- Deposit a compact TiO₂ layer onto the cleaned FTO substrates, for example, by spin-coating a titanium dioxide precursor solution followed by sintering at an appropriate temperature (e.g., 500°C).

3. Deposition of 3D Perovskite Film (MAPbI₃):

- Prepare a MAPbI₃ precursor solution by dissolving the precursors (e.g., MAI and PbI₂) in a suitable solvent like DMF or a mixture of DMF and DMSO.
- Spin-coat the MAPbI₃ precursor solution onto the ETL-coated substrates in an inert atmosphere (e.g., a nitrogen-filled glovebox).
- Use an anti-solvent dripping step (e.g., with chlorobenzene or toluene) during the spin-coating process to promote the formation of a uniform film.
- Anneal the film on a hotplate at a temperature typically around 100-150°C to form the crystalline MAPbI₃ perovskite phase.

4. DEABr Post-Treatment:

- Prepare a DEABr solution by dissolving **Diethylammonium Bromide** in isopropanol (IPA). A typical concentration to start with is 2.5 mg/mL.[\[1\]](#)
- Allow the MAPbI₃ film to cool down to room temperature.
- Spin-coat the DEABr solution onto the MAPbI₃ film. Use a moderate spin speed (e.g., 4000 rpm) for a short duration (e.g., 20-30 seconds).
- Anneal the DEABr-treated film on a hotplate. The annealing temperature and time should be optimized, but a starting point could be similar to the initial perovskite annealing temperature (e.g., 100-150°C) for a few minutes.

5. Deposition of Hole Transport Layer (HTL) and Metal Electrode:

- Deposit a hole-transporting material (e.g., Spiro-OMeTAD) solution onto the 2D/3D perovskite film via spin-coating.
- Finally, thermally evaporate a metal back contact (e.g., gold or silver) to complete the device fabrication.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for fabricating a 2D/3D hybrid perovskite solar cell using DEABr post-treatment.

[Click to download full resolution via product page](#)

Caption: Mechanism of pinhole reduction and film morphology improvement by DEABr treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Troubleshooting pinholes in perovskite films with Diethylammonium bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7801147#troubleshooting-pinholes-in-perovskite-films-with-diethylammonium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com